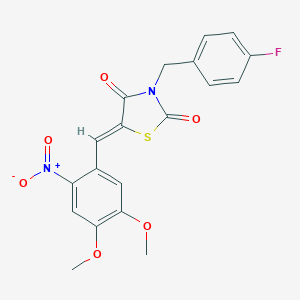![molecular formula C26H20ClN3O2 B302259 N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)
N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is widely used in medicinal chemistry due to its unique structure and biological properties.
Aplicaciones Científicas De Investigación
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide has numerous scientific research applications. It is widely used in medicinal chemistry as a potential drug candidate for the treatment of various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been used as a diagnostic tool for the detection of certain diseases.
Mecanismo De Acción
The mechanism of action of N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and proteins that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, the compound has antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It has also been shown to have a high degree of selectivity and potency, which makes it an attractive candidate for drug development. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more potent and selective compounds for the treatment of various diseases. Another direction is to explore the potential applications of the compound in other fields, such as materials science and nanotechnology. Finally, future research could focus on improving the solubility and bioavailability of the compound, which would make it more suitable for use in drug development.
Conclusion
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. The compound has unique biological properties and has been widely used in medicinal chemistry for the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to inhibit certain enzymes and proteins that are involved in the pathogenesis of various diseases. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research.
Métodos De Síntesis
The synthesis of N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a complex process that involves several steps. The synthesis starts with the reaction of 2-hydroxy-1-naphthaldehyde with 3-chloroaniline to form a Schiff base. The Schiff base is then reacted with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to obtain the desired compound. The final step involves the reaction of the compound with carbohydrazide to form the product.
Propiedades
Nombre del producto |
N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C26H20ClN3O2 |
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H20ClN3O2/c1-16-12-19(17(2)30(16)21-8-5-7-20(27)13-21)15-28-29-26(31)25-14-23-22-9-4-3-6-18(22)10-11-24(23)32-25/h3-15H,1-2H3,(H,29,31)/b28-15+ |
Clave InChI |
DARDUSFSCOSEKA-RWPZCVJISA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES canónico |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




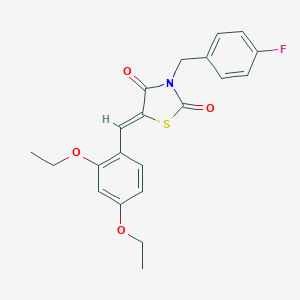
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
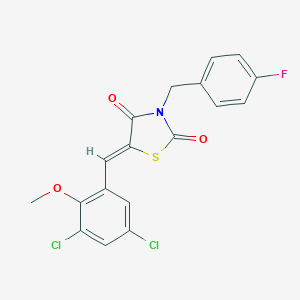
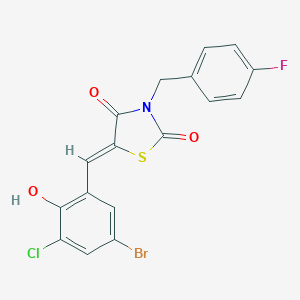
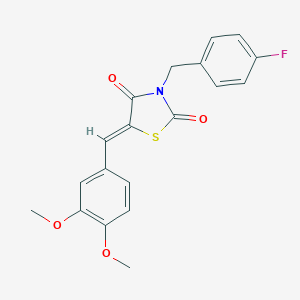
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)
